5-(Benzylsulfanyl)-2-chloroaniline
Description
5-(Benzylsulfanyl)-2-chloroaniline is a substituted aniline derivative featuring a benzylsulfanyl (-S-CH₂C₆H₅) group at the 5-position and a chlorine atom at the 2-position of the aromatic ring. This structure combines electron-withdrawing (chlorine) and electron-donating (sulfanyl) groups, influencing its reactivity and physicochemical properties.
Properties
CAS No. |
917894-06-5 |
|---|---|
Molecular Formula |
C13H12ClNS |
Molecular Weight |
249.76 g/mol |
IUPAC Name |
5-benzylsulfanyl-2-chloroaniline |
InChI |
InChI=1S/C13H12ClNS/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChI Key |
KHQWQWCIYFTLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfanyl-Substituted Analogs
Compounds with sulfanyl (-S-) substituents are compared below:
Key Findings :
Heterocyclic and Aromatic Substituted Analogs
Key Findings :
Positional Isomers of Chloroaniline
Key Findings :
- Positional isomers exhibit distinct toxicological profiles; 4-chloroaniline is notably carcinogenic, while 2- and 3-isomers are less regulated .
- The 5-position substitution in this compound reduces volatility compared to simpler chloroanilines.
Dimeric and Polymeric Structures
Key Findings :
- Dimeric structures like 4,4'-Methylenebis(2-chloroaniline) demonstrate enhanced thermal stability but pose significant health risks, limiting their applications .
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